molecular formula C14H24N2O6 B8053267 Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate

Cat. No.: B8053267
M. Wt: 316.35 g/mol
InChI Key: PLCOMGLWKQJESQ-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate: is a chemical compound known for its unique spirocyclic structure, which includes a tert-butyl ester group and an oxalate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. For instance, the reaction between 1,4-diaminobutane and cyclohexanone under acidic conditions can yield the spirocyclic intermediate.

    Introduction of the Tert-butyl Ester Group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl ester group.

    Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate can undergo oxidation reactions, particularly at the nitrogen atoms in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Nucleophiles such as amines or thiols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: N-oxides or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides rigidity and unique steric properties, making it valuable in the design of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its spirocyclic structure can mimic natural products, potentially leading to the development of new drugs with improved efficacy and selectivity. Research has focused on its use in the synthesis of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism by which tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The spirocyclic structure can enhance binding affinity and selectivity by fitting into the active site of enzymes or receptors more effectively than linear compounds.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with a different ring size.

    Tert-butyl 2,8-diazaspiro[5.4]decane-2-carboxylate: Larger spirocyclic ring, potentially leading to different steric and electronic properties.

Uniqueness

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate is unique due to its specific ring size and the presence of the oxalate counterion. This combination can result in distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Further research into its properties and applications could lead to the development of new materials and therapeutic agents.

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCOMGLWKQJESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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